molecular formula C20H22FN3O3 B2428680 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide CAS No. 723738-48-5

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2428680
CAS No.: 723738-48-5
M. Wt: 371.412
InChI Key: NWSHPWVJEMDBFP-UHFFFAOYSA-N
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Description

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzodioxole group and a fluorophenylacetamide moiety, making it a subject of study for its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 1,3-benzodioxole: This can be synthesized from catechol and methylene chloride under acidic conditions.

    Formation of the piperazine derivative: The benzodioxole is then reacted with piperazine in the presence of a suitable base.

    Acylation: The resulting compound is acylated with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide is unique due to its combination of a benzodioxole group and a fluorophenylacetamide moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-2-4-17(5-3-16)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSHPWVJEMDBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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